molecular formula C9H12N2O B575367 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one CAS No. 177910-85-9

1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one

Cat. No.: B575367
CAS No.: 177910-85-9
M. Wt: 164.208
InChI Key: LZWLPZFKVZUHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one is a heterocyclic compound with a molecular weight of 164.21 g/mol It is characterized by the presence of an imidazo[1,2-a]pyridine ring fused with an ethanone group

Preparation Methods

The synthesis of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions . This reaction typically proceeds through the formation of an imine intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine ring system. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.

Chemical Reactions Analysis

1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the imidazo[1,2-a]pyridine ring. Common reagents include halogens and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes

Comparison with Similar Compounds

1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWLPZFKVZUHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN2CCCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.